![molecular formula C22H19N3O6S2 B2678937 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-47-2](/img/structure/B2678937.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group . It’s worth noting that compounds with similar structures have been studied for their anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves the design of indoles bearing 3-N-fused heteroaryl moieties, which are synthesized via a Pd-catalyzed C-N cross-coupling . The process involves the use of triethyl phosphite or tributyl phosphite and N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline .Molecular Structure Analysis
The molecular structure of similar compounds involves a naphthalene ring and a 1,2-methylenedioxybenxene ring . These rings are not coplanar, with a dihedral angle of 53.5° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This reaction is key to the formation of the complex structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using in silico tools . These tools calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Regioselective Alkylation : The use of benzoxazole and related moieties as activating and directing groups in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines showcases the chemical versatility of such compounds. This process allows for selective modifications of tetrahydroisoquinoline derivatives, highlighting the importance of these structures in synthetic chemistry (Lahm & Opatz, 2014).
Pharmacological Applications
- Antagonists of P2X7 Nucleotide Receptor : Isoquinoline derivatives have been identified as potent inhibitors of the P2X7 receptor, a protein involved in inflammation and pain. This research underlines the potential of these compounds in developing new anti-inflammatory and analgesic drugs (Humphreys et al., 1998).
Material Science and Luminescence
- Photovoltaic Devices : Novel organotin carboxylates with tetrahydroisoquinoline and benzodioxole moieties have been explored for their fluorescence and antitumor activities, indicating potential applications in the development of organic photovoltaic materials (Xiao et al., 2019).
Antitumor Activities
- Cancer Research : Derivatives of tetrahydroisoquinoline, containing benzenesulfonamide moieties, have been investigated for their selectivity and potency as beta3 adrenergic receptor agonists, which could have implications for developing treatments targeting metabolic diseases and cancer (Parmee et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could potentially lead to the development of new, highly effective drugs .
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c26-21(22(27)24-16-7-8-18-19(12-16)31-13-30-18)23-15-6-5-14-3-1-9-25(17(14)11-15)33(28,29)20-4-2-10-32-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSODIFNPKDNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)
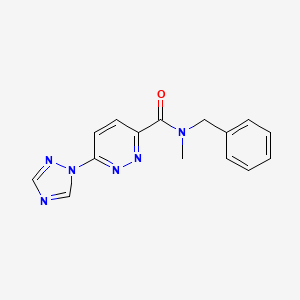
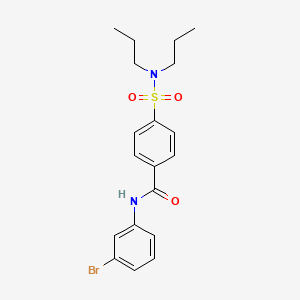
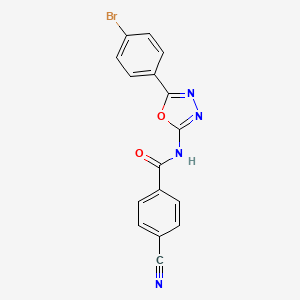

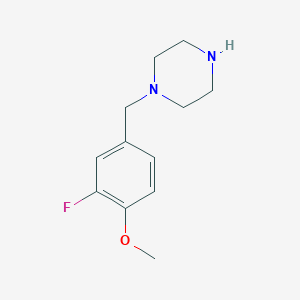

![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)
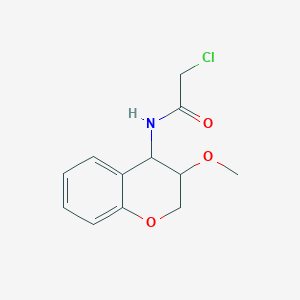
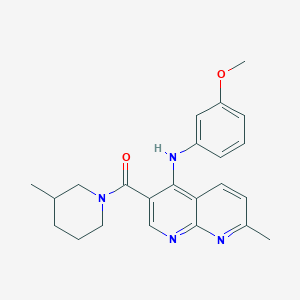
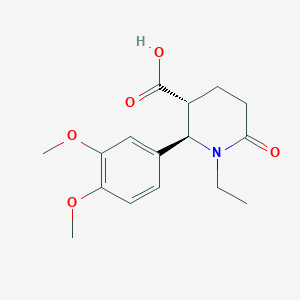
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)